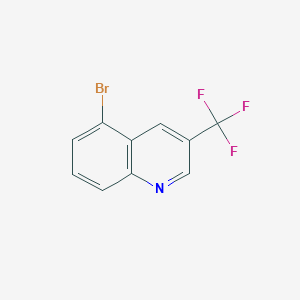
5-Bromo-3-(trifluoromethyl)quinoline
Übersicht
Beschreibung
5-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1239462-41-9 . It has a molecular weight of 276.06 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The linear formula of this compound is C10H5BrF3N . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry room at normal temperature .
Wissenschaftliche Forschungsanwendungen
Relay Propagation of Crowding
The trifluoromethyl group in 5-Bromo-3-(trifluoromethyl)quinoline acts as both an emitter and transmitter of steric pressure, influencing the reaction pathways in chemical syntheses. Such properties have been exploited in studies to understand the steric effects on chemical reactions, demonstrating the compound's utility in developing synthetic methodologies (Schlosser et al., 2006).
Synthesis of Complex Molecules
This compound serves as a precursor in the synthesis of complex molecular structures, such as tricyclic analogues of quinolone antibiotics. Although these products were found to be devoid of biological activity in one study, the research highlights the compound's role in facilitating the exploration of novel chemical spaces for potential therapeutic agents (Michael et al., 2001).
Material Science Applications
In material science, derivatives of this compound have been investigated for their potential as fluorescent brightening agents and in the development of electronic and photonic materials. These studies underscore the compound's versatility and potential in enhancing the properties of materials for various applications (Rangnekar & Shenoy, 1987).
Corrosion Inhibition
This compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in protecting carbon steel in acidic mediums. This application is critical in industrial processes where corrosion can lead to significant material and financial losses (El-Lateef et al., 2015).
Antimicrobial and Antimalarial Agents
Research into the biological activities of this compound derivatives has led to the discovery of compounds with significant antimicrobial and antimalarial properties. These studies contribute to the ongoing search for new and effective treatments for infectious diseases, highlighting the compound's potential in drug discovery and development (Parthasaradhi et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with enhanced biological activity of compounds .
Action Environment
The sm coupling reaction, which could be involved in the compound’s action, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemische Analyse
Biochemical Properties
For instance, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes . The specific interactions of 5-Bromo-3-(trifluoromethyl)quinoline with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFCVOSRMUVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
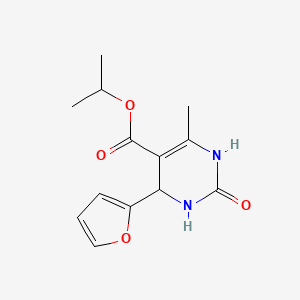

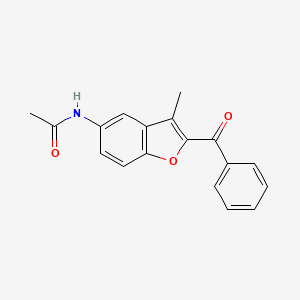
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)
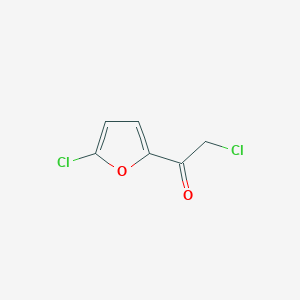



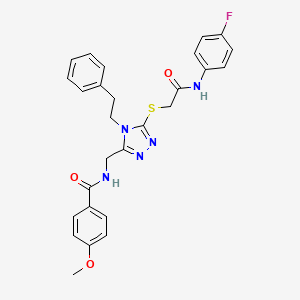
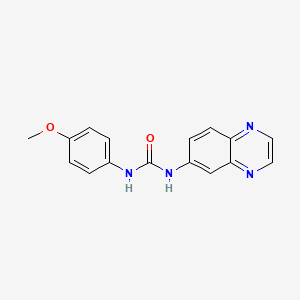
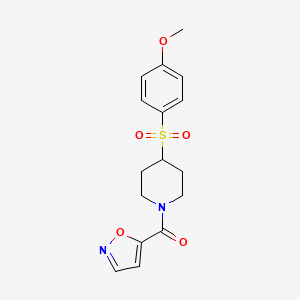
![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)
